An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate
An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate
CAS Number: 62123-73-3
This technical guide provides a comprehensive overview of Ethyl 2-(3-chlorophenyl)-2-oxoacetate, a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.
Physicochemical Properties
Ethyl 2-(3-chlorophenyl)-2-oxoacetate, also known as Ethyl 3-chlorobenzoylformate, is an organic compound with the molecular formula C₁₀H₉ClO₃[1]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 62123-73-3 | [1] |
| Molecular Formula | C₁₀H₉ClO₃ | [1] |
| Molecular Weight | 212.63 g/mol | [1] |
| IUPAC Name | ethyl 2-(3-chlorophenyl)-2-oxoacetate | |
| Synonyms | ETHYL 3-CHLOROBENZOYLFORMATE | [1] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| LogP | 2.0858 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 3 | [1] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [1] |
Synthesis
The primary route for the synthesis of aryl α-keto esters like Ethyl 2-(3-chlorophenyl)-2-oxoacetate is through the Friedel-Crafts acylation of the corresponding aromatic compound.[2] This classic method involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation (Adapted from the synthesis of the bromo-analog)
This protocol is adapted from the well-established synthesis of the analogous compound, ethyl 2-(3-bromophenyl)-2-oxoacetate, and is expected to be highly applicable for the synthesis of the 3-chloro derivative.
Materials:
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Chlorobenzene
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Ethyl oxalyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (DCM) as a solvent
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2M Hydrochloric acid (HCl) for workup
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
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Cool the suspension to 0°C in an ice bath.
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Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.
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After the addition is complete, add chlorobenzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Spectroscopic Data (Predicted)
| ¹H NMR (CDCl₃, 400 MHz) | ||||
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | t | ~1.8 | 1H | Ar-H |
| ~7.90 | dt | ~7.8, 1.2 | 1H | Ar-H |
| ~7.65 | ddd | ~8.0, 2.0, 1.0 | 1H | Ar-H |
| ~7.45 | t | ~7.9 | 1H | Ar-H |
| 4.47 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.43 | t | 7.1 | 3H | -OCH₂CH₃ |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~185.5 | C=O (keto) |
| ~163.8 | C=O (ester) |
| ~135.0 | Ar-C |
| ~134.8 | Ar-C |
| ~132.5 | Ar-C |
| ~130.8 | Ar-C |
| ~128.5 | Ar-C |
| ~125.0 | Ar-C |
| 62.7 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
| Infrared (IR) Spectroscopy | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1730 | Strong | C=O stretch (ester) |
| ~1685 | Strong | C=O stretch (keto) |
| ~1595, 1475 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Applications in Research and Drug Development
Ethyl 2-(3-chlorophenyl)-2-oxoacetate is a valuable building block in medicinal chemistry and organic synthesis. Its utility stems from the presence of two key reactive sites: the α-ketoester functionality and the chlorinated phenyl ring.
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α-Ketoester Moiety: This group is a versatile handle for various chemical transformations. The ketone can undergo nucleophilic addition, condensation, and reduction reactions, while the ester can be hydrolyzed, transesterified, or converted to an amide. This dual reactivity allows for the construction of a wide array of heterocyclic compounds.
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Aryl Halide: The chlorine atom on the phenyl ring serves as a site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the introduction of diverse substituents and the synthesis of complex molecular scaffolds, which is a crucial strategy in drug discovery programs for generating libraries of compounds for biological screening.
Derivatives of similar α-keto esters have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anticoagulants and other pharmaceuticals. For instance, related compounds are used in the synthesis of quinoxaline and hydantoin derivatives, which are known to possess antimicrobial, anticancer, and anticonvulsant properties.
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis and subsequent reaction of Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
